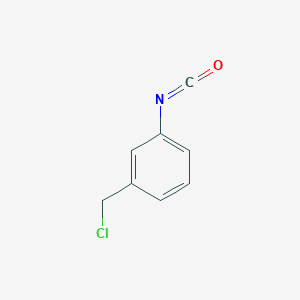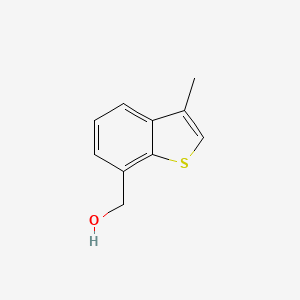
3-(Chloromethyl)-phenylisocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-3-isocyanatobenzene is an organic compound that features both a chloromethyl group and an isocyanate group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)-3-isocyanatobenzene can be synthesized through a multi-step process. One common method involves the chloromethylation of benzene derivatives using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The resulting chloromethylated product can then be reacted with phosgene to introduce the isocyanate group .
Industrial Production Methods
Industrial production of 1-(chloromethyl)-3-isocyanatobenzene typically involves large-scale chloromethylation reactions followed by phosgenation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(Chloromethyl)-3-isocyanatobenzene undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or alcohols.
Addition reactions: The isocyanate group can react with nucleophiles like amines to form ureas or with alcohols to form carbamates.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. Typical conditions involve the use of a base such as triethylamine to facilitate the reaction.
Addition reactions: Reagents such as primary or secondary amines and alcohols are used.
Major Products Formed
Ureas: Formed from the reaction of the isocyanate group with amines.
Carbamates: Formed from the reaction of the isocyanate group with alcohols.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-3-isocyanatobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the production of polymers and resins, where its reactive groups facilitate cross-linking and polymerization.
Biological Research: It is used in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of 1-(chloromethyl)-3-isocyanatobenzene involves its reactive functional groups:
Comparación Con Compuestos Similares
Similar Compounds
1-(Chloromethyl)-4-isocyanatobenzene: Similar structure but with the isocyanate group in the para position.
1-(Bromomethyl)-3-isocyanatobenzene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
1-(Chloromethyl)-3-isocyanatobenzene is unique due to the combination of its chloromethyl and isocyanate groups, which provide distinct reactivity patterns. This dual functionality allows for versatile applications in organic synthesis and materials science .
Propiedades
Fórmula molecular |
C8H6ClNO |
|---|---|
Peso molecular |
167.59 g/mol |
Nombre IUPAC |
1-(chloromethyl)-3-isocyanatobenzene |
InChI |
InChI=1S/C8H6ClNO/c9-5-7-2-1-3-8(4-7)10-6-11/h1-4H,5H2 |
Clave InChI |
CAOAUHIGHKUBRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N=C=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Potassium [(1,1-dioxo-1lambda6-thian-4-yl)methyl]trifluoroboranuide](/img/structure/B13507035.png)



![(1R)-N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1H-indene-1-carboxamide hydrochloride](/img/structure/B13507051.png)


